molecular formula C16H24N2O4S B2927202 Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235235-70-7

Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2927202
CAS RN: 1235235-70-7
M. Wt: 340.44
InChI Key: DGYGEQKORHCYMY-UHFFFAOYSA-N
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Description

Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate is a chemical compound that has been widely studied for its potential use in various scientific research applications. It is a piperidine derivative that has shown promise as a potential therapeutic agent due to its unique biochemical and physiological effects. In

Scientific Research Applications

I conducted several searches to gather information on the scientific research applications of “Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate”. However, specific details on unique applications are limited. Below is a summary based on the general applications of piperidine derivatives and the potential uses mentioned in the search results:

Anticancer Agents

Piperidine derivatives have been studied for their potential as anticancer agents. Innovative compounds with a piperidine structure have shown potency against certain cancer cell lines .

Organocatalysis

The compound has potential use in organocatalysis, where it may act as a cocatalyst to afford enantiomerically enriched protected piperidines .

Drug Discovery

Piperidine nuclei are significant in drug discovery, with derivatives being explored for various therapeutic applications .

properties

IUPAC Name

methyl 4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12-4-5-13(2)15(10-12)23(20,21)17-11-14-6-8-18(9-7-14)16(19)22-3/h4-5,10,14,17H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYGEQKORHCYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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